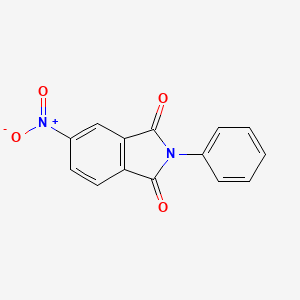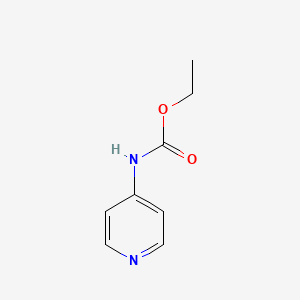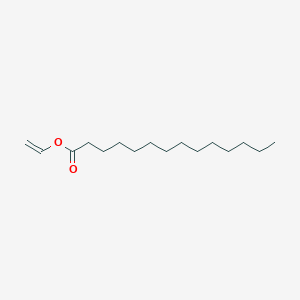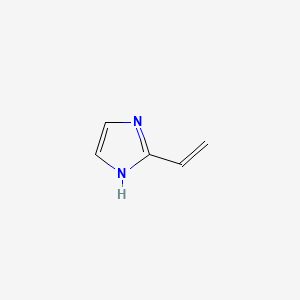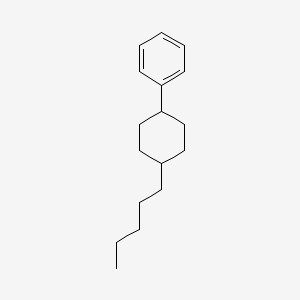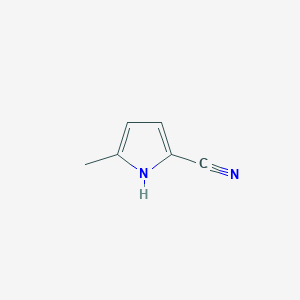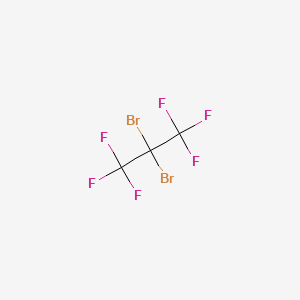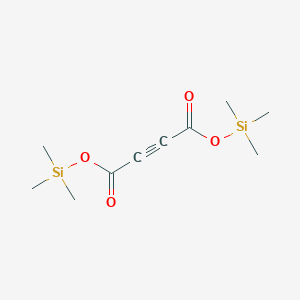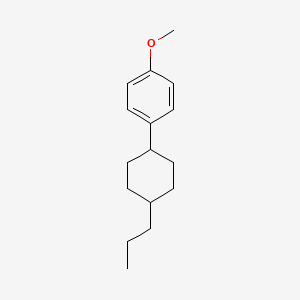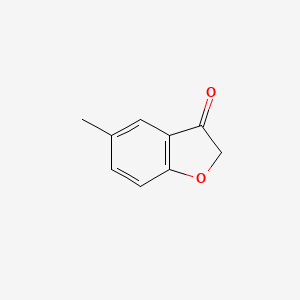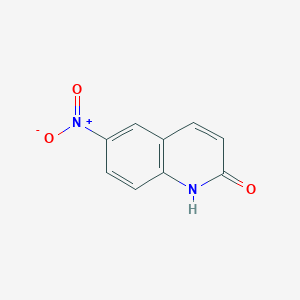
6-Nitroquinolin-2(1H)-one
概述
描述
6-Nitroquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a nitro group at the 6-position and a keto group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitroquinolin-2(1H)-one typically involves the nitration of quinolin-2(1H)-one. One common method includes dissolving quinolin-2(1H)-one in concentrated sulfuric acid, followed by the addition of a nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions, usually in an ice bath, to prevent over-nitration and to ensure the selective formation of the 6-nitro derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
化学反应分析
Types of Reactions
6-Nitroquinolin-2(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The keto group can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6-Aminoquinolin-2(1H)-one.
Substitution: Various substituted quinolin-2(1H)-one derivatives.
Oxidation: Oxidized quinolin-2(1H)-one derivatives.
科学研究应用
6-Nitroquinolin-2(1H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and other biological processes.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Nitroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
相似化合物的比较
Similar Compounds
6-Nitroquinolin-2-amine: Similar in structure but with an amino group instead of a keto group at the 2-position.
4-Methyl-6-nitroquinolin-2-ol: Contains a methyl group at the 4-position and a hydroxyl group at the 2-position.
6-Nitroquinolin-2-ol: Similar structure with a hydroxyl group at the 2-position.
Uniqueness
6-Nitroquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
6-nitro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-4-1-6-5-7(11(13)14)2-3-8(6)10-9/h1-5H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLJUJGLDPDXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358483 | |
| Record name | 6-Nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64495-55-2 | |
| Record name | 6-Nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 6-Nitroquinolin-2(1H)-one?
A1: this compound is nearly planar in structure. [] The molecule exhibits slight deviations from perfect planarity, with the carbon atom opposite the ring nitrogen deviating by -0.024 Å and one of the nitro group oxygen atoms deviating by 0.048 Å. [] This near-planar structure is stabilized by a network of intermolecular hydrogen bonds, including three C—H⋯O and one N—H⋯O interactions. [] These structural features are crucial for understanding the compound's interactions and potential applications.
Q2: How is this compound involved in enzymatic reactions?
A2: Research indicates that this compound (5) can be generated as a byproduct during the enzymatic bioreduction of 6-nitroquinoline (1) by xanthine oxidase. [] This side reaction occurs independently of the primary pathway where 6-nitroquinoline is converted to the fluorescent 6-aminoquinoline (2) under hypoxic conditions. [] The formation of this compound highlights the complexity of enzymatic reactions and the potential for multiple products even under controlled conditions.
Q3: Why is the formation of this compound as a side product significant in hypoxia research?
A3: The emergence of this compound during the bioreduction of 6-nitroquinoline underscores the importance of thorough metabolite identification when developing hypoxia-selective probes and drugs. [] Since these therapies often rely on nitroaryl groups as oxygen sensors, understanding the potential for side reactions and the formation of unexpected metabolites like this compound is critical for accurate interpretation of results and for optimizing drug efficacy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
